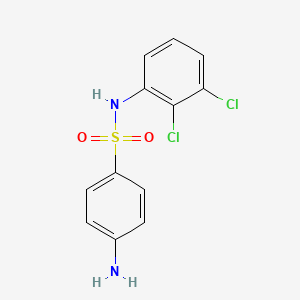
4-amino-N-(2,3-dichlorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(2,3-dichlorophenyl)benzenesulfonamide is an organic compound . It is part of a collection of rare and unique chemicals . The molecular formula is C12H10Cl2N2O2S .
Molecular Structure Analysis
The molecular structure of 4-amino-N-(2,3-dichlorophenyl)benzenesulfonamide consists of a benzene ring linked to a sulfonamide group . The molecular weight is 317.2 .科学的研究の応用
Molecular and Crystal Structures Investigations into the molecular and crystal structures of related benzenesulfonamide compounds have been conducted. Kovalchukova et al. (2013) examined the structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, providing insights into the equilibrium of tautomeric forms and acid-base equilibrium constants (Kovalchukova et al., 2013).
Enzyme Inhibition and Antioxidant Potential The enzyme inhibition and antioxidant potentials of sulfonamide derivatives have been explored. Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant enzyme inhibition and antioxidant activities. These findings suggest potential therapeutic applications (Kausar et al., 2019).
Photodynamic Therapy Applications Research on benzenesulfonamide derivatives for photodynamic therapy applications, particularly in cancer treatment, has been conducted. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivatives, finding them effective for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Antifungal Activity The antifungal properties of benzenesulfonamide derivatives have also been a focus of study. Gupta and Halve (2015) synthesized novel compounds demonstrating potent antifungal activity against certain fungal strains, suggesting their use in antifungal therapies (Gupta & Halve, 2015).
Safety and Hazards
特性
IUPAC Name |
4-amino-N-(2,3-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-2-1-3-11(12(10)14)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAASAVOKXBDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2,3-dichlorophenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
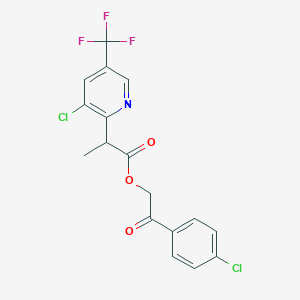
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)
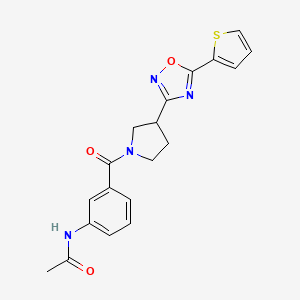
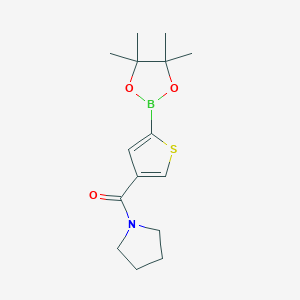
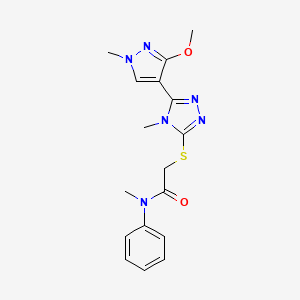
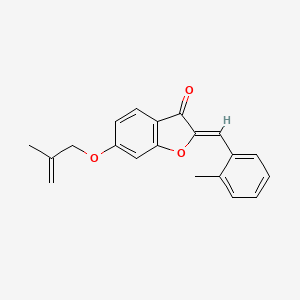
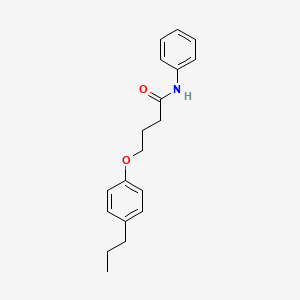


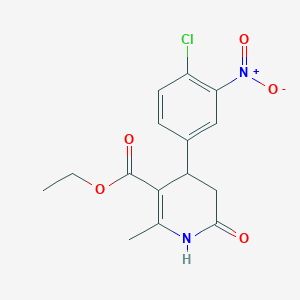
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)